Imidazoline I₂ Receptor Affinity: Dimethoxy vs. Unsubstituted Benzamide Core
The 3,4-dimethoxy substitution on the benzamide ring is associated with a measurable increase in imidazoline I₂ receptor affinity relative to the unsubstituted benzamide analog. In a displacement assay using [³H]idazoxan on rabbit kidney membranes, the dimethoxy-bearing entry (BDBM50472305; CHEMBL67706) exhibited a Ki of 891 nM, compared with a Ki of >5,000 nM for the corresponding N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide scaffold when the dimethoxy groups are absent [1]. This >5.6-fold difference suggests that the 3,4-dimethoxy pattern contributes significantly to I₂ binding site occupancy. [1]
| Evidence Dimension | Imidazoline I₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 891 nM (BDBM50472305; CHEMBL67706, 3,4-dimethoxybenzamide scaffold) |
| Comparator Or Baseline | Ki ≈ 5,010 nM for the unsubstituted benzamide analog (N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide, CHEMBL2092861) |
| Quantified Difference | ~5.6-fold higher affinity for the dimethoxy derivative |
| Conditions | Displacement of [³H]idazoxan from imidazoline I₂ receptor in rabbit kidney membranes (BindingDB/ChEMBL curated data) |
Why This Matters
For users screening compound libraries against imidazoline I₂ targets (e.g., for pain, depression, or metabolic disorders), the 3,4-dimethoxy substitution provides a quantifiable affinity advantage that may reduce false-negative rates in primary screens compared to the simpler benzamide.
- [1] BindingDB. Entry BDBM50472305 (ChEMBL67706): Ki = 891 nM (I₂); Entry BDBM50091345 (ChEMBL2092861): Ki = 5,010 nM (I₂). https://www.bindingdb.org (accessed 2026-04-29). View Source
